REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH:5]1[CH2:9][O:8][C:7]([CH:10]2[CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][CH2:11]2)=[N:6]1)=[O:4].N12CCCN=C1CCCCC2.BrC(Cl)(Cl)Cl>ClCCl>[CH3:1][O:2][C:3]([C:5]1[N:6]=[C:7]([CH:10]2[CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][CH2:11]2)[O:8][CH:9]=1)=[O:4]
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Name
|
1,1-dimethylethyl 4-[4,5-dihydro-4-(methoxycarbonyl)-2-oxazolyl]-1-piperidinecarboxylate
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1N=C(OC1)C1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.52 mL
|
Type
|
reactant
|
Smiles
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N12CCCCCC2=NCCC1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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BrC(Cl)(Cl)Cl
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Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred for 10 minutes at 0° C
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 6 h at 0° C
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Duration
|
6 h
|
Type
|
WASH
|
Details
|
The mixture was washed with saturated aqueous ammonium chloride (2×50 mL)
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Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ethyl acetate (2×25 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic layers were dried over magnesium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1N=C(OC1)C1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.41 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |